1,4-Diamino-2,3-dihydroanthraquinone
Overview
Description
1,4-Diamino-2,3-dihydroanthraquinone is an anthraquinone dye known for its use in colored smoke formulations, particularly in combination with Disperse Red 9 to produce a violet color . It is also utilized in dyes and marine flares . The compound has the chemical formula C14H12N2O2 and a molar mass of 240
Mechanism of Action
Target of Action
1,4-Diamino-2,3-dihydroanthraquinone (also known as Solvent Violet 47) is primarily used as a dye . Its primary targets are the molecules that it binds to produce a violet color. It is used with Disperse Red 9 in colored smoke .
Mode of Action
The compound interacts with its targets by binding to them and imparting a violet color
Biochemical Pathways
The compound is synthesized from 1,4-Diaminoanthraquinone by reaction with sodium dithionite
Pharmacokinetics
The compound is a dark purple needle crystal . It is insoluble in water but soluble in benzene, pyridine, nitrobenzene, and aniline . This solubility profile may affect its bioavailability.
Result of Action
The primary result of the action of this compound is the production of a violet color when used in colored smoke or dyes . It is also used in marine flares
Action Environment
The compound is highly susceptible to oxidation to 1,4-diaminoanthraquinone (DAA) in the air or during smoke bomb burning . This suggests that environmental factors such as exposure to air and heat can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that it is a dark purple needle crystal . It is insoluble in water, but soluble in benzene, pyridine, nitrobenzene, and aniline .
Cellular Effects
It is known that it is used in the manufacture of the drug dermatan sulfate and can be used as a chromatographic method for the detection of skin tumor cells .
Molecular Mechanism
It is known to be highly susceptible to oxidation to 1,4-diaminoanthraquinone (DAA) in the air or during smoke bomb burning .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 1,4-Diamino-2,3-dihydroanthraquinone in animal models. It has been found to produce moderate eye irritation in rabbits at a dose of 0.5 grams (g) for 24 hr .
Properties
IUPAC Name |
1,4-diimino-2,3-dihydroanthracene-9,10-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVDYITXJBCPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883261 | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-63-0 | |
Record name | C.I. Solvent Violet 47 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 81-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamino-2,3-dihydroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIAMINO-2,3-DIHYDROANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46FO9XL97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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